molecular formula C22H25N3O B4083362 N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine

N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine

Cat. No. B4083362
M. Wt: 347.5 g/mol
InChI Key: GUSSNXIMTRMDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine is a compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine is not fully understood. However, it is believed to act as a modulator of various signaling pathways in the body, including the GABAergic, glutamatergic, and serotonergic systems. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and have antinociceptive effects. It has also been shown to have antitumor effects in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine in lab experiments is its potential as a tool for studying neural circuits and the central nervous system. Its ability to modulate various signaling pathways in the body also makes it a potentially useful drug candidate for the treatment of neurological disorders and cancer. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for certain research groups.

Future Directions

There are several future directions for research on N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine. One area of research could be focused on its potential as a drug candidate for the treatment of neurological disorders and cancer. Another area of research could be focused on its effects on the central nervous system and its potential as a tool for studying neural circuits. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and depression. In neuroscience, it has been studied for its effects on the central nervous system and its potential as a tool for studying neural circuits. In cancer research, N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine has been investigated for its potential as a cancer therapy.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-26-22-9-3-2-8-20(22)17-24(21-10-11-21)15-18-6-4-7-19(14-18)16-25-13-5-12-23-25/h2-9,12-14,21H,10-11,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSSNXIMTRMDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CC2=CC=CC(=C2)CN3C=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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